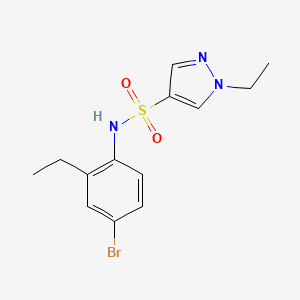
4-(1-pyrrolidinylsulfonyl)-2,1,3-benzoxadiazole
描述
4-(1-pyrrolidinylsulfonyl)-2,1,3-benzoxadiazole, commonly referred to as PSB-603, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic benefits. PSB-603 was initially developed as a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. However, recent studies have shown that PSB-603 can also modulate other cellular pathways, making it a promising candidate for the treatment of various diseases.
作用机制
PSB-603 exerts its therapeutic effects by inhibiting 4-(1-pyrrolidinylsulfonyl)-2,1,3-benzoxadiazole, which is a negative regulator of insulin signaling. By inhibiting 4-(1-pyrrolidinylsulfonyl)-2,1,3-benzoxadiazole, PSB-603 increases the activity of insulin signaling pathways, leading to improved glucose uptake and metabolism. Additionally, PSB-603 has been shown to modulate other cellular pathways, including the PI3K/Akt and MAPK/Erk pathways, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
PSB-603 has been shown to have a range of biochemical and physiological effects, including improved insulin sensitivity, glucose metabolism, and anti-inflammatory effects. Additionally, PSB-603 has been shown to modulate cellular signaling pathways, including the PI3K/Akt and MAPK/Erk pathways.
实验室实验的优点和局限性
One advantage of PSB-603 is its selectivity for 4-(1-pyrrolidinylsulfonyl)-2,1,3-benzoxadiazole, which allows for targeted modulation of insulin signaling pathways. Additionally, PSB-603 has been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation of PSB-603 is its low solubility in aqueous solutions, which may limit its use in certain experimental settings.
未来方向
There are several potential future directions for the study of PSB-603. One area of interest is the development of improved synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to elucidate the precise mechanisms of action of PSB-603 and its effects on cellular signaling pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of PSB-603 in human subjects, particularly in the context of type 2 diabetes and other metabolic disorders.
科学研究应用
PSB-603 has been extensively studied for its potential therapeutic benefits in various disease models. In particular, PSB-603 has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. Additionally, PSB-603 has been shown to have anti-inflammatory effects in models of inflammatory bowel disease and rheumatoid arthritis.
属性
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-2,1,3-benzoxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c14-17(15,13-6-1-2-7-13)9-5-3-4-8-10(9)12-16-11-8/h3-5H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOCBDRKLHNIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC3=NON=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



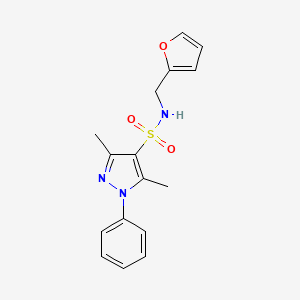
![2-cyano-3-[4-(methylthio)phenyl]-N-(3-pyridinylmethyl)acrylamide](/img/structure/B4279978.png)

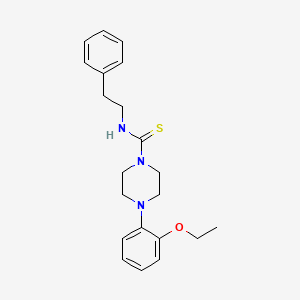
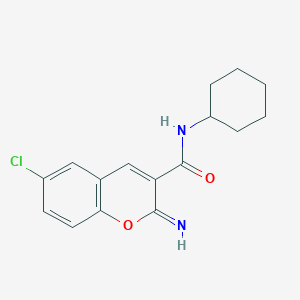
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide](/img/structure/B4280013.png)
![3-ethyl-5-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4280021.png)
![3-allyl-5-[(9-methyl-9H-carbazol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4280022.png)
![2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4280043.png)
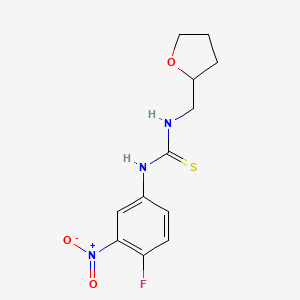
![5-[2-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-2-methoxyphenol](/img/structure/B4280057.png)
![N-(2-methoxyphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4280060.png)
![N-[4-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B4280067.png)
